

Application Notes and Protocols for Anagyrine Analytical Standard and Reference Material

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Anagyrine** is a tetracyclic quinolizidine alkaloid found in various plant species, notably within the Lupinus (lupins) and Anagyris genera.[1][2] It is a known teratogen, responsible for "crooked calf disease" in cattle that ingest these plants during specific periods of pregnancy.[1][3][4][5] The toxicity and teratogenic effects of **anagyrine** necessitate the availability of high-purity analytical standards and reference materials for accurate quantification, toxicological studies, and quality control in agricultural and pharmaceutical research. These materials are crucial for method development, validation, and ensuring the reliability of experimental data.

Anagyrine Analytical Standard & Reference Material

Anagyrine analytical standards are highly purified compounds essential for the precise identification and quantification of the analyte in various matrices.[6] They serve as a benchmark in analytical measurements.[6] Commercially available standards are typically provided with a certificate of analysis detailing purity and characterization data.

Table 1: Commercially Available **Anagyrine** Analytical Standards



Product Name	Supplier	Purity Assay	CAS Number	Storage Temperature
Anagyrine hydrochloride phyproof® Reference Substance	Sigma-Aldrich (PhytoLab)	≥90.0% (HPLC)	74195-83-8	-20°C[7]
Anagyrine HBr	Biosynth	Not specified	486-89-5	< -15°C[8]

Note on Reference Materials:

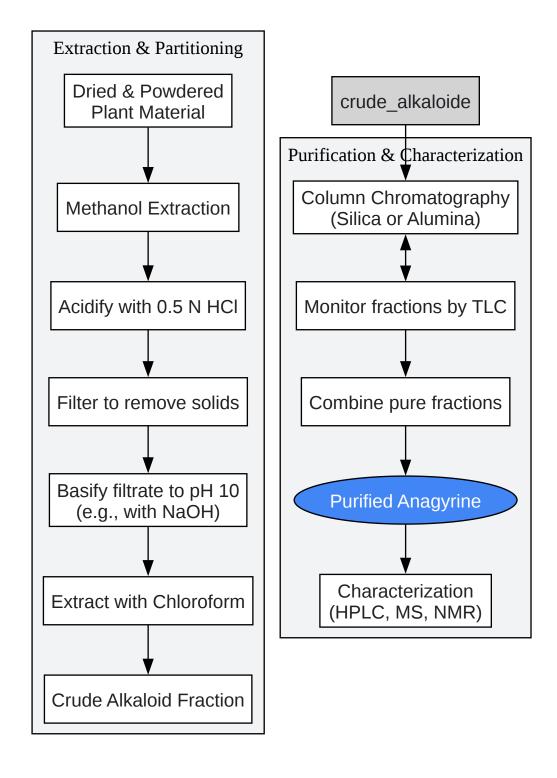
- Certified Reference Materials (CRMs): Produced under stringent quality protocols (e.g., ISO 17034) and characterized by inter-laboratory proficiency testing. The certified value is traceable to the International System of Units (SI).[9]
- Reference Materials (RMs): Used for quality control and method validation. While produced under rigorous quality assurance, they may not have the full metrological traceability of a CRM.[9]

Experimental Protocols

Protocol 1: Isolation and Purification of Anagyrine Reference Material from Plant Sources

This protocol outlines a general procedure for the isolation and purification of **anagyrine** from plant material, such as Lupinus species, to prepare a laboratory-grade reference material. The process involves solvent extraction, acid-base partitioning to separate alkaloids, and chromatographic purification.[10]





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Caption: Workflow for **Anagyrine** isolation and purification.

Methodology:

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 Plant Material Preparation: Collect and air-dry plant material known to contain anagyrine (e.g., Lupinus leucophyllus).[3] Grind the dried material into a fine powder.

Solvent Extraction:

- Macerate 100 g of the powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.[11]
- Filter the extract and repeat the extraction process twice more with fresh methanol.
- Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

Acid-Base Partitioning:

- Redissolve the crude extract in 200 mL of 0.5 N HCl. This protonates the alkaloids, making them water-soluble.[10]
- Filter the acidic solution to remove non-alkaloidal, water-insoluble materials.
- Wash the aqueous solution with 3 x 100 mL of chloroform to remove neutral and acidic compounds. Discard the organic layers.
- Adjust the pH of the aqueous layer to ~10 with 15% NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.[10]
- Extract the free-base alkaloids with 4 x 100 mL of chloroform.
- Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.[10]

Chromatographic Purification:

- Perform column chromatography on the crude alkaloid fraction using silica gel or neutral alumina as the stationary phase.[10]
- Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.[10]

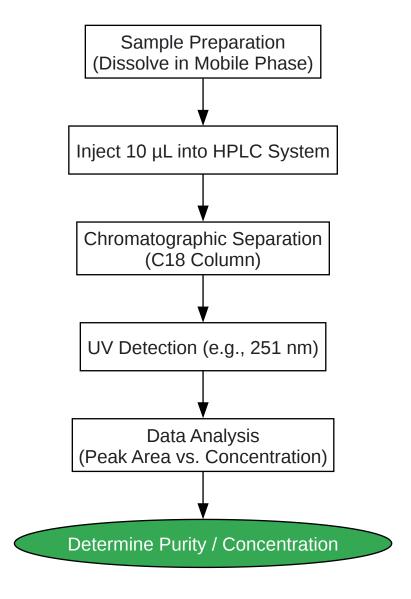


- Monitor the collected fractions using Thin-Layer Chromatography (TLC) with a chloroform:methanol (e.g., 15:1) solvent system and a suitable visualization agent (e.g., Dragendorff's reagent).
- Combine the fractions containing pure anagyrine (identified by comparison with a commercial standard, if available).
- Final Characterization:
 - Evaporate the solvent from the combined pure fractions to obtain the purified **anagyrine**.
 - Confirm the identity and assess the purity of the isolated compound using HPLC, Mass Spectrometry (MS), and NMR spectroscopy as described in the protocols below.

Protocol 2: Analytical Characterization and Quantification

HPLC is a primary method for assessing the purity of **anagyrine** standards and for its quantification in various samples.[12][13]





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Caption: General workflow for HPLC analysis of **Anagyrine**.

Table 2: Typical RP-HPLC Method Parameters for Alkaloid Analysis



Parameter	Condition	
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) [12][13]	
Mobile Phase	Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.03 M potassium dihydrogen phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile).[12] A common starting point could be a 75:25 (v/v) ratio of buffer to acetonitrile.[13]	
Flow Rate	1.0 mL/min[12][13]	
Detection Wavelength	251 nm (as a starting point for pyridone- containing alkaloids)[12]	
Column Temperature	40°C[12]	
Injection Volume	10 μL[12]	

Methodology:

- Standard Preparation: Accurately weigh and dissolve the **anagyrine** analytical standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution (e.g., 5-100 µg/mL).
- Sample Preparation: Dissolve the sample to be analyzed (e.g., purified material, plant extract) in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
- Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples.
- Quantification and Purity:
 - Construct a calibration curve by plotting the peak area against the concentration of the anagyrine standards.



- Determine the concentration of anagyrine in the sample by interpolating its peak area from the calibration curve.
- Assess purity by calculating the percentage of the **anagyrine** peak area relative to the total peak area of all components in the chromatogram (Area % method). Purity (w/w) can be determined using a reference standard.[14]

GC-MS is a powerful technique for the identification and quantification of **anagyrine**, particularly in complex matrices like plant extracts and biological fluids.[3][15][16]

Methodology:

- Sample Preparation: The crude alkaloid extract (from Protocol 1) or other samples should be dissolved in a suitable organic solvent like methanol or chloroform.
- GC-MS Analysis:
 - GC Column: Use a capillary column suitable for alkaloid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
 - Carrier Gas: Helium.
 - Injection Mode: Splitless.
 - Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-15°C/min.
 - MS Detector: Operate in electron ionization (EI) mode at 70 eV.[17] Scan a mass range of m/z 40-600.[17]
- Identification: Identify the **anagyrine** peak by comparing its retention time and mass spectrum with that of a known standard or by matching the fragmentation pattern with library data. The molecular ion peak [M+] for **anagyrine** is expected at m/z 244.

NMR is the most definitive method for structural elucidation and confirmation of **anagyrine**. Quantitative NMR (qNMR) can also be used for purity assessment without the need for an identical reference standard.[14][18]



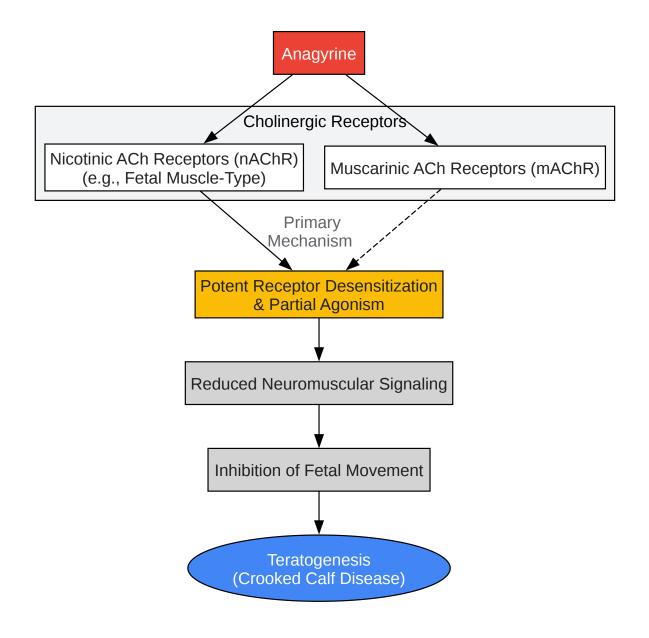
Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified **anagyrine** in a suitable deuterated solvent (e.g., CDCl₃, MeOD). Add an internal standard of known purity and concentration if performing qNMR.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum. Well-separated proton signals can be used for quantification.
 [19]
 - Acquire ¹³C NMR and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the complete chemical structure by assigning all proton and carbon signals.[20][21]
- Purity Assessment (gNMR):
 - Integrate a well-resolved signal of anagyrine and a signal from the internal standard.
 - Calculate the purity of anagyrine based on the integral values, the number of protons giving rise to each signal, and the known purity and concentration of the internal standard.
 [14]

Mechanism of Action & Signaling Pathway

Anagyrine's teratogenic effects are primarily attributed to its interaction with cholinergic receptors. It acts as a partial agonist at both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[1][22] However, it is a particularly potent and effective desensitizer of nAChRs.[22][23][24] This desensitization is believed to inhibit fetal movement during critical periods of gestation, leading to the skeletal deformities characteristic of crooked calf disease. [3][24]





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Caption: Anagyrine's proposed mechanism of teratogenesis.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of **anagyrine** from published literature.

Table 3: In Vitro Activity of Anagyrine



Parameter	Cell Line / Receptor Type	Value	Reference
IC ₅₀ (Inhibitory Concentration)	Muscarinic Receptors	132 μΜ	[1]
IC ₅₀ (Inhibitory Concentration)	Nicotinic Receptors	2,096 μΜ	[1]
EC ₅₀ (Half maximal effective concentration)	SH-SY5Y cells (autonomic nAChR)	4.2 μΜ	[22][23][24]
EC ₅₀ (Half maximal effective concentration)	TE-671 cells (fetal muscle-type nAChR)	231 μΜ	[22][23][24]
DC ₅₀ (Half maximal desensitizing concentration)	SH-SY5Y cells (autonomic nAChR)	6.9 μΜ	[22][23][24]
DC ₅₀ (Half maximal desensitizing concentration)	TE-671 cells (fetal muscle-type nAChR)	139 μΜ	[22][23][24]

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